Cas no 613-12-7 (2-Methylanthracene)

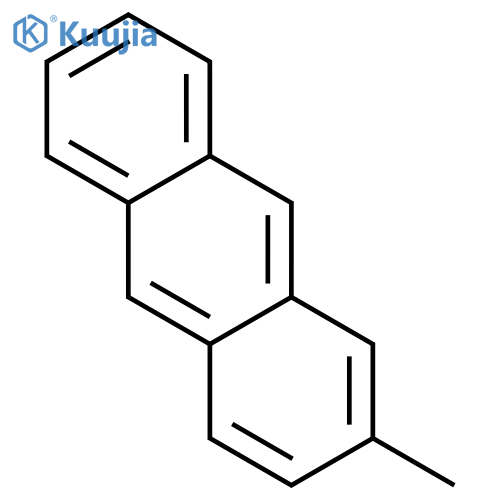

2-Methylanthracene structure

商品名:2-Methylanthracene

2-Methylanthracene 化学的及び物理的性質

名前と識別子

-

- 2-Methylanthracene

- 2-Methyl-anthracene

- 2-Methylanthracene Solution

- 2-Methylanthracene1000µg

- NSC 87376

- CS-0359328

- Q21198615

- CCRIS 2739

- NS00002795

- MFCD00003583

- 6C868JOV4A

- AKOS015842598

- FT-0632557

- CHEMBL1797266

- 2-Methylanthracene; NSC 87376

- 613-12-7

- InChI=1/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H

- 26914-18-1

- Methylanthracen

- NSC87376

- 2-Methylanthracene, 97%

- NSC-87376

- F19702

- DTXSID8060616

- Anthracene, methyl-

- NCIOpen2_001192

- EINECS 210-329-3

- AS-48194

- UNII-6C868JOV4A

- Anthracene, 2-methyl-

- DB-053835

- 210-329-3

- Anthracene, 2methyl

- DTXCID6042995

- FM67139

-

- MDL: MFCD00003583

- インチ: 1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3

- InChIKey: GYMFBYTZOGMSQJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1)C=C3C=CC=CC3=C2

計算された属性

- せいみつぶんしりょう: 192.09400

- どういたいしつりょう: 192.094

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色うろこ状結晶

- 密度みつど: 1.0561 (estimate)

- ゆうかいてん: 204-206 °C (lit.)

- ふってん: 358.25°C (estimate)

- フラッシュポイント: 157.5°C

- 屈折率: 1.6880 (estimate)

- PSA: 0.00000

- LogP: 4.30140

- ようかいせい: ベンゼンに可溶、水に不溶、エタノール/エチルエーテル/酢酸に微溶、しかしメタノールとアセトンに難溶

2-Methylanthracene セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H400

- 警告文: P273

- 危険物輸送番号:UN 3077 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。

- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。

- RTECS番号:CB0680000

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R41; R20/21/22

2-Methylanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M288253-1g |

2-Methylanthracene |

613-12-7 | 1g |

$ 145.00 | 2022-06-04 | ||

| TRC | M288253-1000mg |

2-Methylanthracene |

613-12-7 | 1g |

$178.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M306004-5g |

2-Methylanthracene |

613-12-7 | 97% | 5g |

¥5149.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03777-1g |

2-Methylanthracene |

613-12-7 | 97% | 1g |

¥2498.0 | 2024-07-18 | |

| Alichem | A229000199-5g |

2-Methylanthracene |

613-12-7 | 97% | 5g |

$328.00 | 2023-09-01 | |

| TRC | M288253-2500mg |

2-Methylanthracene |

613-12-7 | 2500mg |

$345.00 | 2023-05-18 | ||

| BAI LING WEI Technology Co., Ltd. | TS2260460.15-K-IO-1ea |

2-Methylanthracene; 1 mL x 1000 μg/mL in isooctane |

613-12-7 | 1 mL x 1000 μg/mL in isooctane | 1ea |

¥1984 | 2023-11-24 | |

| BAI LING WEI Technology Co., Ltd. | J20F751327-5g |

2-Methylanthracene |

613-12-7 | 5g |

¥18656 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | J08DRE-C20835000-10mg |

2-Methylanthracene |

613-12-7 | 10mg |

¥2345 | 2023-11-24 | ||

| Ambeed | A633347-1g |

2-Methylanthracene |

613-12-7 | 97% | 1g |

$220.0 | 2025-03-05 |

2-Methylanthracene 関連文献

-

1. 709. Methylperylenes. Part I. Synthesis of 1-, 2-, and 3-methylperyleneA. D. Campbell,R. A. Elder,G. W. Emerson J. Chem. Soc. 1959 3526

-

Calvin Mukarakate,Michael J. Watson,Jeroen ten Dam,Xavier Baucherel,Sridhar Budhi,Matthew M. Yung,Haoxi Ben,Kristiina Iisa,Robert M. Baldwin,Mark R. Nimlos Green Chem. 2014 16 4891

-

Sian L. Williams,David R. Worrall,Iain Kirkpatrick,Anisoara Vancea,Jiawei Pan Photochem. Photobiol. Sci. 2011 10 84

-

Francisco Rodríguez,Luis F. Adrados,José C. Burillo,Julio F. Tijero Analyst 1989 114 1241

-

5. Fluorescence and Raman spectra of pure and doped anthracene crystals at 4 KN. James Bridge,D. Vincent J. Chem. Soc. Faraday Trans. 2 1972 68 1522

613-12-7 (2-Methylanthracene) 関連製品

- 582-16-1(2,7-Dimethylnaphthalene)

- 779-02-2(9-Methylanthracene)

- 781-43-1(9,10-Dimethylanthracene)

- 571-61-9(1,5-Dimethylnaphthalene)

- 28804-88-8(Dimethylnaphthalene, mixture of isomers)

- 483-87-4(1,7-Dimethyl-phenanthrene)

- 1576-67-6(3,6-Dimethylphenanthrene)

- 1321-94-4(Methylnaphthalene)

- 2381-21-7(1-Methylpyrene)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:613-12-7)2-Methylanthracene

清らかである:99%/99%

はかる:1g/5g

価格 ($):180.0/630.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:613-12-7)2-甲基蒽

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ